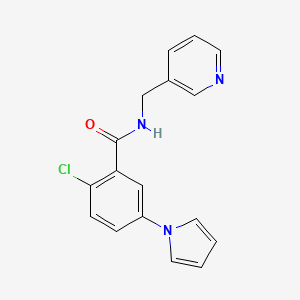

2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide

Description

2-Chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide is a benzamide derivative featuring a chloro substituent at the 2-position, a pyridin-3-ylmethylamine group at the N-position, and a pyrrole ring at the 5-position of the benzene core.

Properties

IUPAC Name |

2-chloro-N-(pyridin-3-ylmethyl)-5-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClN3O/c18-16-6-5-14(21-8-1-2-9-21)10-15(16)17(22)20-12-13-4-3-7-19-11-13/h1-11H,12H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGKOVVPEIXNRQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide typically involves multiple steps:

-

Formation of the Benzamide Core: : The initial step involves the formation of the benzamide core by reacting 2-chlorobenzoic acid with an appropriate amine, such as pyridin-3-ylmethylamine, under conditions that facilitate amide bond formation. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

-

Introduction of the Pyrrole Group: : The next step involves the introduction of the pyrrole group at the fifth position of the benzene ring. This can be accomplished through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyrrole boronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide, a compound with a complex structure, has garnered attention in various scientific research applications. This article explores its potential uses, particularly in medicinal chemistry, material science, and biological research.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that the incorporation of pyridine and pyrrole rings enhances the ability of these compounds to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry explored a series of benzamide derivatives, including those with pyridine and pyrrole functionalities. The results indicated that these compounds effectively inhibited the growth of various cancer cell lines, including breast and lung cancers .

Neurological Disorders

The compound's structural characteristics suggest potential applications in treating neurological disorders. The interaction between the pyridine and benzamide moieties can influence neurotransmitter systems, making it a candidate for further investigation in neuropharmacology.

Case Study:

Research published in Neuropharmacology examined compounds with similar structures for their effects on serotonin receptors. The findings suggest that modifications to the benzamide structure could lead to enhanced receptor affinity and selectivity .

Synthesis of Functional Materials

The unique properties of this compound allow it to be used as a precursor for synthesizing functional materials. Its ability to form coordination complexes can be exploited in the development of sensors and catalysts.

Research Insights:

A study detailed in Advanced Materials highlighted the use of similar benzamide derivatives in creating metal-organic frameworks (MOFs). These frameworks exhibited enhanced stability and porosity, making them suitable for gas storage applications .

Photovoltaic Applications

Emerging research suggests that compounds like this compound can be utilized in organic photovoltaic devices due to their electronic properties.

Case Study:

A publication in Solar Energy Materials & Solar Cells reported on the use of structurally similar compounds as donor materials in organic solar cells. The results showed improved efficiency compared to traditional materials, indicating a promising avenue for further exploration .

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide involves its interaction with molecular targets such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular processes. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Observations

Substituent Effects on Bioactivity :

- The chloro group at the 2-position is conserved in three analogs (), likely enhancing binding to hydrophobic pockets in target proteins.

- Heterocyclic Appendages (pyrrole, pyrazole, fluoropyrimidine) modulate selectivity. For example, fluoropyrimidine in ’s compound increases P2X7 antagonism potency , while pyrrole in the target compound may favor interactions with aromatic residues in receptor binding sites.

Pharmacokinetic Profiles: Pyridine and Pyrrole Moieties: The target compound’s pyridin-3-ylmethyl and pyrrole groups may improve blood-brain barrier penetration compared to ’s thiazolidinone derivative, which has higher molecular weight and polar sulfanylidene groups . N-Substituents: The N-methoxy group in ’s analog could reduce metabolic oxidation compared to the target compound’s N-(pyridin-3-ylmethyl) group .

Target Specificity: and highlight benzamides targeting P2X7 receptors and kinases, respectively. The target compound’s lack of fluorinated or dimethylamino groups may limit its affinity for these targets compared to specialized analogs .

Notes and Implications

Synthesis Challenges : The pyrrole ring in the target compound may require protection/deprotection strategies to avoid side reactions during synthesis, a common issue in heterocyclic chemistry.

Pharmacological Potential: While direct data on the target compound’s activity is absent, structural parallels to ’s P2X7 antagonists suggest it warrants evaluation in purinergic signaling assays.

Research Gaps: No evidence explicitly addresses the target compound’s stability, toxicity, or in vivo efficacy. Comparative studies with the analogs in Table 1 are recommended.

Biological Activity

The compound 2-chloro-N-(pyridin-3-ylmethyl)-5-(1H-pyrrol-1-yl)benzamide is a derivative of benzamide that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular structure of this compound includes:

- A chlorine atom at the 2-position of the benzamide moiety.

- A pyridine ring attached via a methyl group.

- A pyrrole ring at the 5-position, contributing to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, antifungal, and anticancer effects. The following sections detail specific activities observed for this compound.

Antimicrobial Activity

In studies evaluating the antimicrobial efficacy of pyrrole derivatives, compounds similar to this compound have shown significant activity against various bacterial strains.

| Compound | MIC (μg/mL) | Target Organisms |

|---|---|---|

| This compound | TBD | Staphylococcus aureus, E. coli |

| Control (Isoniazid) | 0.25 | Mycobacterium tuberculosis |

| Control (Ciprofloxacin) | 2.0 | Staphylococcus aureus, E. coli |

The minimum inhibitory concentration (MIC) values for similar pyrrole derivatives have been reported as low as 3.125 μg/mL against Staphylococcus aureus, indicating strong antibacterial properties .

Anticancer Activity

Preliminary studies suggest that the compound may also possess anticancer properties. In vitro assays have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines.

These findings suggest that the compound could serve as a lead in developing new anticancer therapies.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the interaction of the pyrrole and pyridine moieties with biological targets such as enzymes or receptors plays a critical role in its activity.

Case Studies

Several case studies have highlighted the potential of similar compounds in clinical applications:

- Case Study on Antimicrobial Efficacy :

- Case Study on Cancer Cell Lines :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.